H Kikuchi,
T Sato
PMID: 7825172
DOI:
10.1620/tjem.173.391
Abstract
The method by MacQueen and Plaut was modified to devise simple microdetermination method of l-lactate which is applicable to deproteinized blood sample. Blood was deproteinized with addition of 25% (w/w) trichloroacetic acid (TCA), and 0.075 M 2-amino-2-methyl-1, 3-propanediole (AMPD) was used to make pH of the reaction mixture optimal. It was validated in recovery and precision study, and showed good correlation with usual UV method; correlation coefficient was 0.985, and slope was 0.994. TCA-blood mixture may be kept at room temperature for at least 2 hr without centrifugation, and the supernatant may be preserved for at least 2 weeks at 4 degrees C.
N J O'Donnell,
J A Lott
PMID: 7282642
DOI:
Abstract
Three sets of interrelated specimens containing alkaline phosphatase (ALP) were analyzed: CAP 1977 Enzyme Survey serum, human serum supplemental with calf intestinal ALP, and human serum with increased human liver ALP. Five quite distinct ALP methods were used. In addition, fresh serum from volunteer blood donors and serum from patients with increased serum ALP activities were examined by each of these five methods. Conversion factors for the five different methods based on results from calf-intestine-supplemented interrelated specimens could not be used to interconvert results for fresh human serum. However, the interrelated specimens with increased human liver ALP made interconversion of results for fresh human serum possible.
Richard E Wooley,
Branson W Ritchie,
Victoria V Burnley
PMID: 15264722
DOI:
10.3354/dao059263
Abstract
The antimicrobial agents used to treat bacterial fish diseases are archaic, and their uses may result in the emergence of drug-resistant bacterial strains. This study evaluated the in vitro antimicrobial activity of combinations of Tricide and neomycin or oxytetracycline on common disease-causing bacteria of fish and its possible use as an alternative treatment of these diseases. Tricide solutions containing of 8 mM United States Pharmacopeia (USP) disodium ethylenediaminetetraacetate dehydrate (chelator) and 20 mM USP 2-amino-2-hydroxymethyl-1,3-propanediol (buffer) potentate the antimicrobial action of neomycin and oxytetracycline when reacted in vitro with Aeromonas hydrophila, Streptococcus iniae, Pseudomonas aeruginosa, and Staphylococcus aureus. Serial passage of the test organisms in Tricide or Tricide and neomycin or oxytetracycline did not result in the development of resistant forms. Combinations of Tricide and neomycin or oxytetracycline reduced the amount of antibiotics necessary for fish therapy, render drug-resistant bacteria sensitive to antimicrobial therapy, may be used to decontaminate recently shipped fish, and should reduce the formation of antibiotic-resistant forms.
T S Renuga Devi,
J Sharmi kumar,
G R Ramkumaar
PMID: 24945862
DOI:
10.1016/j.saa.2014.04.152
Abstract
The FTIR and FT-Raman spectra of 2-amino-2-methyl-1,3-propanediol were recorded in the regions 4000-400cm(-1) and 4000-50cm(-1) respectively. The structural and spectroscopic data of the molecule in the ground state were calculated using Hartee-Fock and density functional method (B3LYP) with the augmented-correlation consistent-polarized valence double zeta (aug-cc-pVDZ) basis set. The most stable conformer was optimized and the structural and vibrational parameters were determined based on this. The complete assignments were performed on the basis of the Potential Energy Distribution (PED) of the vibrational modes, calculated using Vibrational Energy Distribution Analysis (VEDA) 4 program. With the observed FTIR and FT-Raman data, a complete vibrational assignment and analysis of the fundamental modes of the compound were carried out. Thermodynamic properties and Mulliken charges were calculated using both Hartee-Fock and density functional method using the aug-cc-pVDZ basis set and compared. The calculated HOMO-LUMO energy gap revealed that charge transfer occurs within the molecule. (1)H and (13)C NMR chemical shifts of the molecule were calculated using Gauge-Independent Atomic Orbital (GIAO) method and were compared with experimental results.
Christina L Burnett,
Wilma F Bergfeld,
Donald V Belsito,
Curtis D Klaassen,
James G Marks Jr,
Ronald C Shank,
Thomas J Slaga,
Paul W Snyder,
Cosmetic Ingredient Review Expert Panel,
F Alan Andersen
PMID: 19966147
DOI:
10.1177/1091581809350932
Abstract
Aminomethyl propanol and aminomethyl propanediol are substituted aliphatic alcohols that function as pH adjusters in cosmetic products at concentrations less than 10%; additionally, aminomethyl propanediol is a fragrance. Extensive oral toxicity data are reviewed, with fewer inhalation toxicity data. Dermal toxicity data are presented that demonstrate, for example, that a mascara with 1.92% aminomethyl propanediol does not cause dermal irritation or allergic contact sensitization, suggesting that the maximum reported use concentration of 2% in mascara would be safe. Although these ingredients are primary amines that are not substrates for N-nitrosation, they may contain secondary amines as impurities in finished products that may undergo N-nitrosation. These ingredients should not be included in cosmetic formulations containing N-nitrosating agents. The Cosmetic Ingredient Review Expert Panel concludes that aminomethyl propanol and aminomethyl propanediol are safe as cosmetic ingredients in the practices of use and concentrations as described in this safety assessment.
Mei-Ju Niu,
Zhen Li,
Guo-Liang Chang,
Xiang-Jin Kong,
Min Hong,
Qing-fu Zhang
PMID: 26114437
DOI:
10.1371/journal.pone.0130922
Abstract
Two new zinc complexes, Zn(HL1)2 (1) and [Zn2(H2L2)(OAc)2]2 (2) [H2L1 = Schiff base derived from o-vanillin and (R)-(+)-2-amino-3-phenyl-1-propanol, H3L2 = Schiff base derived from o-vanillin and 2-amino-2-ethyl-1,3-propanediol], have been synthesized and characterized by single crystal X-ray diffraction, elemental analyses, TG analyses, solid fluorescence, IR, UV-Vis and circular dichroism spectra. The structural analysis shows that complex 1 has a right-handed double helical chain along the crystallographic b axis. A homochiral 3D supramolecular architecture has been further constructed by intermolecular C-H··· π, O-H···O and C-H···O interactions. Complex 2 includes two crystallographically independent binuclear zinc molecules. The two binuclear zinc molecules are isostructural. The 2-D sheet supramolecular structure was formed by intermolecular hydrogen bonding interaction. The fluorescence of ligands and complexes in DMF at room temperature are studied. The interactions of two complexes with calf thymus DNA (CT-DNA) are investigated using UV-Vis, CD and fluorescence spectroscopy. The results show that complex 1 exhibits higher interaction with CT-DNA than complex 2. In addition, in vitro cytotoxicity of the complexes towards four kinds of cancerous cell lines (A549, HeLa, HL-60 and K562) were assayed by the MTT method. Investigations on the structures indicated that the chirality and nuclearity of zinc complexes play an important role on cytotoxic activity.
Takayuki Yakura,
Yuya Yoshimoto,
Chisaki Ishida
PMID: 17827768
DOI:
10.1248/cpb.55.1385
Abstract
Dirhodium(II)-catalyzed C-H amination reaction of (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate, which was easily prepared from methyl (S)-2-methyl-3-hydroxypropanoate, proceeded more smoothly than those of their 2-(methoxycarbonyl)propyl derivative to give the corresponding oxazolidinone in excellent yield. The resulting oxazolidinone was converted efficiently into both (R)-monoprotected and (S)-monoprotected 2-amino-2-methyl-1,3-propanediols.
Maria Manoli,
Anna Collins,
Simon Parsons,
Andrea Candini,
Marco Evangelisti,
Euan K Brechin
PMID: 18652462
DOI:
10.1021/ja802829d
Abstract
The syntheses and structures of two decametallic mixed-valent Mn supertetrahedra using 2-amino-2-methyl-1,3-propanediol (ampH2), two decametallic mixed-valent Mn planar discs using 2-amino-2-methyl-1,3-propanediol (ampH2) and 2-amino-2-ethyl-1,3-propanediol (aepH2), and a tetradecametallic mixed-valent Mn planar disc using pentaerythritol (H4peol) are reported. The decametallic complexes display dominant ferromagnetic exchange and spin ground states of S = 22, and the tetradecametallic complex displays dominant antiferromagnetic exchange and a spin ground state of S = 7 +/- 1. All display large (the former) and enormous (the latter) magnetocaloric effect--the former as a result of negligible zero-field splitting of the ground state, and the latter as a result of possessing a high spin-degeneracy at finite low temperatures--making them the very best cooling refrigerants for low-temperature applications.
Karen M O'Connor,
Owen I Corrigan
PMID: 12226854
DOI:
10.1002/jps.10222
Abstract
Dissolution of diclofenac from compressed discs containing mixtures of a diclofenac salt and a basic excipient, in various w/w ratios, was examined. Two diclofenac salts, diclofenac deanol (DDNL) and diclofenac tert-butylamine, and the basic excipient 2-amino-2-methyl-1,3-propanediol (AMPD) were examined. Inclusion of the soluble basic excipient at high loadings enhanced the dissolution rate of diclofenac tert-butylamine fivefold; however, it retarded dissolution of the DDNL salt 40-fold in the weight fraction range 40-80% AMPD, despite the fact that AMPD is more than four times more soluble than DDNL. These findings were attributed to the solubilities of salts formed between diclofenac and the basic excipient used. The "salt conversion model" was developed to predict dissolution from mixtures of a salt of an ionizable drug and an ionizable excipient capable of forming a salt with the drug. Deviations from the model at high weight fractions of base and, in the case of the systems containing the more soluble drug, at low weight fractions of base were attributed to carrier-controlled dissolution. The present work illustrates that the solubility of potential salts, which may form between the drug and ionizable excipients present has an important influence on the dissolution of the drug from such compressed mixtures.
Jung-Yeon Park,
Sang Jun Yoon,
Huen Lee
PMID: 12731852
DOI:
10.1021/es0260519
Abstract
Acid gas absorption technology is of great importance in these days for the prevention of global warming and the resulting worldwide climate change. More efficient process design and development for the removal of acid gases has become important, together with the development of new absorbents as one of urgent areas of research in addressing global-warming problems. In the present work, aqueous solutions of 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), a sterically hindered amine, has been examined as a potential CO2 absorbent and compared with the most commonly used absorbent, monoethanolamine (MEA) solution, through equilibrium solubility measurements and 13C NMR spectroscopic analyses. The solubilities of CO2 in aqueous 10 mass % AHPD solutions were higher than those in aqueous 10 mass % MEA solutions above 4 kPa at 298.15 K, but below 4 kPa, the solubility behavior appeared to be the opposite. The solubility difference between these two solutions increased with the CO2 partial pressures above the crossover pressure. Equilibrated CO2-MEA-H2O and CO2-AHPD-H2O solutions at various CO2 partal pressures ranging from 0.01 to 3000 kPa were analyzed by 13C NMR spectroscopy to provide a more microscopic understanding of the reaction mechanisms in the two solutions. In the CO2-amine-H2O solutions, amine reacted with CO2 to form mainly the protonated amine (AMH+), bicarbonate ion (HCO3-), and carbamate anion (AMCO2-), where the quantitative ratio of bicarbonate ion to carbamate anion strongly influenced the CO2 loading in the amine solutions. A profusion of bicarbonate ions, but a very small amount of carbamate anions, was identified in the CO2-AHPD-H2O solution, whereas a considerable amount of carbamate anions was formed in the CO2-MEA-H2O solution. AHPD contains more hydroxyl groups than nonhindered MEA, and hence, the chemical shifts in its 13C NMR spectra were strongly influenced by the solution pH values. In contrast, MEA appeared to be insensitive to pH. The strong interrelations among CO2 solubility, CO2 partial pressure, bulkiness of the amine structure, and pH identified through the present experimental investigations can provide basic guidelines for finding new potential organic absorbents, including specifically designed amine chemicals.